molecular formula C5H14N2O B6203638 (2S)-1-amino-3-(dimethylamino)propan-2-ol CAS No. 1690033-18-1

(2S)-1-amino-3-(dimethylamino)propan-2-ol

Cat. No. B6203638
CAS RN: 1690033-18-1
M. Wt: 118.2
InChI Key:
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Description

“(2S)-1-amino-3-(dimethylamino)propan-2-ol” is also known as Dimethylaminoisopropanol . It is a chemical compound with the molecular formula C5H13NO and is classified as an amino alcohol . It is used as a building block in organic synthesis . Under the name dimepranol, it is also used as an active ingredient in some pharmaceutical formulations such as inosine pranobex .


Molecular Structure Analysis

The molecular weight of “this compound” is 103.165 g/mol . The IUPAC Standard InChI is InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” appears as a clear to light yellow liquid . It has a density of 0.837 g/mL , a melting point of -40 °C , and a boiling point of 121–127 °C . It is miscible with water .

Safety and Hazards

“(2S)-1-amino-3-(dimethylamino)propan-2-ol” is considered hazardous. It is a flammable liquid and vapor. It may cause serious eye irritation and may cause drowsiness or dizziness . It may also cause damage to organs through prolonged or repeated exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-amino-3-(dimethylamino)propan-2-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-chloropropane", "dimethylamine", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "hydrogen chloride gas", "sodium bicarbonate", "ammonium chloride" ], "Reaction": [ "Step 1: 2-bromo-1-chloropropane is reacted with dimethylamine in the presence of sodium hydroxide to form N,N-dimethyl-2-bromo-1-propanamine.", "Step 2: N,N-dimethyl-2-bromo-1-propanamine is treated with hydrochloric acid to form N,N-dimethyl-1-chloro-2-propanamine.", "Step 3: N,N-dimethyl-1-chloro-2-propanamine is reduced with sodium borohydride in the presence of acetic acid to form (2S)-1-amino-3-(dimethylamino)propan-2-ol.", "Optional Step 4: The product can be further purified by treating it with sodium cyanoborohydride in the presence of acetic acid to remove any remaining impurities.", "Optional Step 5: The product can be converted to its hydrochloride salt form by treating it with hydrogen chloride gas in ethanol.", "Optional Step 6: The hydrochloride salt can be isolated by treating the reaction mixture with sodium bicarbonate and ammonium chloride." ] }

CAS RN

1690033-18-1

Molecular Formula

C5H14N2O

Molecular Weight

118.2

Purity

95

Origin of Product

United States

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